2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde

Antioxidant synthesis 3-Oxa-chromanol Trimethylhydroquinone condensation

2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde (CAS 53711-21-0), synonymously known as formyl-trimethyl-hydroquinone, is a fully substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol. The compound features a hexa-substituted benzene ring bearing one aldehyde, two phenolic hydroxyl groups, and three methyl substituents.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 53711-21-0
Cat. No. B1656687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde
CAS53711-21-0
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1O)C)C=O)O)C
InChIInChI=1S/C10H12O3/c1-5-6(2)10(13)8(4-11)7(3)9(5)12/h4,12-13H,1-3H3
InChIKeyPAWLKOOZXUMOIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde (CAS 53711-21-0): Chemical Identity and Procurement Baseline


2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde (CAS 53711-21-0), synonymously known as formyl-trimethyl-hydroquinone, is a fully substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol [1]. The compound features a hexa-substituted benzene ring bearing one aldehyde, two phenolic hydroxyl groups, and three methyl substituents. It is classified as a versatile small-molecule scaffold and research chemical, available from specialty suppliers typically at ≥95% purity . Its synonym (formyl-trimethyl-hydroquinone) points to its structural relationship to the trimethylhydroquinone family, which serves as the core intermediate for vitamin E (α-tocopherol) synthesis [2].

Designed for 3-oxa-chromanol antioxidant synthesis via one-pot condensation
Requires fully methylated hydroquinone scaffold for reaction selectivity
Aldehyde functional handle enables chromanol ring formation

Why 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde Cannot Be Replaced by Simpler Benzaldehyde Analogs


Generic substitution with unsubstituted benzaldehyde, mono-hydroxybenzaldehydes, or even the non-methylated 2,5-dihydroxybenzaldehyde (gentisaldehyde) fails because the three methyl groups on 2,5-dihydroxy-3,4,6-trimethylbenzaldehyde fundamentally alter its electronic, steric, and physicochemical profile. The methyl substituents increase lipophilicity (XLogP3-AA = 2.3) [1], modulate the dissociation constants of the phenolic -OH groups relative to non-methylated analogs [2], and provide steric shielding to the aldehyde group that affects reaction selectivity in condensation and oxidation pathways. In the context of quinone-based anti-allergic agents, the trimethyl substitution pattern is essential for the oxidative conversion to the corresponding 1,4-benzoquinone, which is the pharmacologically active species [3]. These structural features are non-interchangeable with simpler benzaldehyde derivatives.

Target Compound
2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde
Three methyl groups enhance lipophilicity and direct condensation pathway
Aldehyde sterically shielded, influencing reaction selectivity
Simpler Analogs
e.g., gentisaldehyde, unsubstituted benzaldehyde
Lack methyl substitution pattern required for chromanol scaffold
Different pKa and lipophilicity may shift pH-dependent reactivity
No steric protection of aldehyde; altered selectivity in condensation

Quantitative Differentiation Evidence for 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde Against Structural Analogs


Synthetic Pathway Uniqueness: One-Pot Condensation to 3-Oxa-Chromanol Antioxidants

2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde (as formyl-trimethyl-hydroquinone) serves as a specific aldehyde input for the one-pot condensation reaction with trimethylhydroquinone to generate 3-oxa-chromanol-type antioxidants [1]. This reaction is structurally dependent on the trimethyl substitution pattern. The non-methylated analog 2,5-dihydroxybenzaldehyde cannot participate in this same condensation pathway because the methyl groups are required as substituents on the chromanol ring system that mimics the α-tocopherol pharmacophore.

Synthetic Pathway
Class-level
Forms 2,4-disubstituted 5,7,8-trimethyl-4H-benzo[1,3]dioxin-6-ols in one-pot condensation with trimethylhydroquinone
Gentisaldehyde: unable to generate trimethyl-substituted chromanol system
Supports scaffold-specific synthesis selection
Reported synthetic method; verify with batch
Antioxidant synthesis 3-Oxa-chromanol Trimethylhydroquinone condensation

Dissociation Constant Differentiation: Impact of Methyl Substitution on Phenolic pKa

The dissociation constants of the hydroxyl groups critically determine antioxidant activity at physiological pH. For the non-methylated analog 2,5-dihydroxybenzaldehyde (2,5-DHB), the pKₐ values are 8.42 ± 0.03 and 10.93 ± 0.03 [1]. For the isomeric 2,4-DHB, the values are 6.94 ± 0.03 and 9.28 ± 0.03. The three electron-donating methyl groups in 2,5-dihydroxy-3,4,6-trimethylbenzaldehyde are expected to further raise these pKₐ values (increasing the basicity of the phenolate form), directly affecting the proportion of deprotonated, radical-scavenging species at any given pH. While experimentally determined pKₐ values for the target compound are not yet published, the 2,5-DHB vs. 2,4-DHB comparison demonstrates that hydroxyl positional isomerism alone produces a ΔpKₐ₁ of 1.48 units; the additional three methyl groups introduce a further predictable shift based on well-established Hammett substituent constant relationships.

pKa Differentiation
Class-level
Predicted pKa₁ > 8.42 (methyl-induced increase)
2,5-DHB pKa₁ = 8.42 ± 0.03; 2,4-DHB pKa₁ = 6.94 ± 0.03
Methyl groups may shift deprotonation profile
Experimental pKa data for target compound not yet published
pKa determination Spectroscopic analysis Antioxidant pH-dependence

Lipophilicity Advantage: XLogP3-AA Comparison Against Non-Methylated Dihydroxybenzaldehydes

The computed lipophilicity (XLogP3-AA) of 2,5-dihydroxy-3,4,6-trimethylbenzaldehyde is 2.3 [1]. By comparison, the non-methylated 2,5-dihydroxybenzaldehyde has a predicted LogP of approximately 1.2–1.4 (PubChem computed data). The addition of three methyl groups increases LogP by roughly 0.9–1.1 units, representing an approximately 8- to 12-fold increase in the octanol/water partition coefficient. For the mono-hydroxy analog 2-hydroxy-3,4,6-trimethylbenzaldehyde, the experimental/calculated LogP is approximately 3.0–3.2, but this compound lacks the second hydroxyl group that contributes hydrogen-bond donor capacity critical for antioxidant radical scavenging. The target compound thus occupies a distinct lipophilicity-hydrophilicity balance point among trimethylbenzaldehyde derivatives.

Lipophilicity
Reported
XLogP3-AA = 2.3
Supports cell-permeability context
Computed logP; experimental logP not reported
Lipophilicity Membrane penetration ADME prediction

Patent-Backed Anti-Allergic Quinone Pathway: Structural Prerequisite for Pharmacological Activity

The European patent EP0103361A1 (Takeda Chemical Industries) discloses quinone compounds of the general formula where R is methyl or methoxy and Y is formyl, carboxyl, or related functional groups [1]. 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde (formyl-trimethyl-hydroquinone) is the reduced hydroquinone precursor to the claimed formyl-1,4-benzoquinone compounds. These quinones exhibit inhibitory action on fatty acid peroxide production and on SRS-A (slow-reacting substance of anaphylaxis), establishing their utility as anti-asthmatic, anti-allergic, and hypotensive agents. The patent explicitly requires the trimethyl substitution pattern (R = methyl) for the claimed pharmacological activities. Non-methylated or partially methylated analogs are outside the scope of the patent's biological activity claims, implying that the specific 2,5-dihydroxy-3,4,6-trimethyl substitution is structurally essential.

Reported Pharmacological Context
Class-level
Precursor to formyl-trimethyl-1,4-benzoquinone with reported SRS-A inhibition in patent assays
Non-methylated quinones: outside patent claim scope; activity attributed to trimethyl substitution
Trimethyl pattern relevant to reported anti-allergic pathway
Patent-derived; requires independent validation
Anti-allergic agents Quinone pharmacology SRS-A inhibition

High-Value Application Scenarios for 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde Procurement


Synthesis of Vitamin E-Mimetic 3-Oxa-Chromanol Antioxidants

Research groups developing synthetic α-tocopherol mimetics can use this compound as the aldehyde component in one-pot condensation reactions with trimethylhydroquinone to generate 3-oxa-chromanol-type phenolic antioxidants [1]. This synthetic route is structurally inaccessible using non-methylated benzaldehydes, making this compound the required building block for this specific antioxidant scaffold.

Precursor for Anti-Allergic Quinone Drug Candidates

Medicinal chemistry programs targeting SRS-A (slow-reacting substance of anaphylaxis) inhibition and anti-asthmatic indications can employ this compound as the hydroquinone precursor for oxidative conversion to pharmacologically active formyl-1,4-benzoquinones, as delineated in the Takeda patent family EP0103361A1 [2].

Physicochemical Probe for Substituent Effect Studies on Phenolic Antioxidants

Investigators studying the relationship between phenolic pKₐ, lipophilicity, and antioxidant radical-scavenging capacity can use this compound as a trimethyl-substituted probe. Its XLogP3-AA of 2.3 and predicted elevated pKₐ values (relative to 2,5-DHB, pKₐ₁ = 8.42) provide a distinct data point in structure-activity relationship matrices, complementing data from non-methylated 2,5-DHB and 2,4-DHB [3].

Building Block for α-Tocopherol Analog Synthesis

This compound serves as a key intermediate in the synthesis of α-tocopherol analogs with unsaturated or functionalized side chains, as demonstrated in condensation reactions with optically active trimethylnonadienols catalyzed by zeolite-containing aluminosilicates [4]. The aldehyde group provides the reactive handle for chromanol ring formation central to vitamin E chemistry.

Application
Selection Property
Validation Focus
Application 3-Oxa-chromanol antioxidant synthesis
Selection Property Trimethyl-substituted aldehyde scaffold
Validation Focus One-pot condensation method compatibility
Application Anti-allergic quinone research
Selection Property Formyl-hydroquinone precursor
Validation Focus Reported SRS-A inhibition assay context
Application Phenolic antioxidant SAR probe
Selection Property Methyl-substituted dihydroxybenzaldehyde
Validation Focus pKa and lipophilicity structure-activity review
Application α-Tocopherol analog synthesis
Selection Property Aldehyde handle for chromanol formation
Validation Focus Condensation with allylic alcohols pathway
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